2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide (hereafter referred to as the target compound) is a hybrid triazole-acetohydrazide derivative. Its core structure consists of:
- A 1,2,4-triazole ring substituted at position 5 with a 4-bromophenyl group and at position 4 with a phenyl group.
- A sulfanyl (-S-) bridge connecting the triazole to an acetohydrazide moiety.
- An (E)-configured hydrazone formed by condensation with a 2,4-dimethoxyphenyl aldehyde.
This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H22BrN5O3S |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-33-21-13-10-18(22(14-21)34-2)15-27-28-23(32)16-35-25-30-29-24(17-8-11-19(26)12-9-17)31(25)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
YFBJCNCSYRTWET-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through a series of substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via a nucleophilic substitution reaction, typically using thiols or disulfides as reagents.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed through a condensation reaction between an appropriate hydrazide and an aldehyde or ketone under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| S-Alkylation | DMF, cesium carbonate, 2-bromo-1-phenylethanone | 61% | |
| Reduction | NaBH₄, ethanol, 45–50°C | 57% | |
| Condensation | HCl, ethanol, reflux | Not specified |
Key Reaction Mechanisms
-
S-Alkylation :
-
The thiol group of the triazole precursor undergoes nucleophilic substitution with 2-bromo-1-phenylethanone, forming a ketone.
-
Driving Force : Alkaline medium deprotonates the thiol, enhancing nucleophilicity.
-
-
Reduction :
-
The ketone is reduced to an alcohol via NaBH₄, which selectively transfers hydride ions to the carbonyl carbon.
-
-
Condensation :
-
The alcohol reacts with 2,4-dimethoxybenzaldehyde under acidic conditions to form the hydrazone (E)-isomer.
-
Characterization Techniques
Biological Implications of Functional Groups
| Functional Group | Role in Reactivity/Biological Activity | Source |
|---|---|---|
| Triazole Ring | Interacts with biological targets (e.g., enzymes) | |
| Bromophenyl Moiety | Enhances lipophilicity for membrane penetration | |
| Sulfanyl Group | Improves stability and reactivity | |
| Hydrazide Group | Participates in condensation reactions |
Comparison with Analogous Compounds
| Compound | Key Feature | Biological Activity | Source |
|---|---|---|---|
| 2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]acetohydrazide | 3,4-Dimethoxy substitution | Antimicrobial, anticancer | |
| 2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]acetohydrazide | 2,5-Dimethoxy substitution | Antimicrobial, antifungal |
Potential Derivatization Reactions
-
Oxidation :
-
Sulfoxidation/Sulfonation : Using H₂O₂ or m-CPBA to convert the sulfanyl group to sulfoxide/sulfone.
-
-
Reduction :
-
Triazole Ring Reduction : Using LiAlH₄ to modify the heterocyclic core.
-
-
Substitution :
-
Nucleophilic Aromatic Substitution : Replacing bromine with other groups (e.g., fluorine).
-
Challenges and Considerations
-
Regioselectivity : Ensuring the (E)-configuration during condensation.
-
Scalability : Optimizing reaction times and reagent ratios for industrial production.
-
Stability : Susceptibility of the hydrazide group to hydrolysis under acidic/basic conditions.
This synthesis pathway and reaction analysis are based on methodologies reported for structurally similar triazole derivatives, as the exact compound’s experimental data are not explicitly documented in the provided sources.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound is used as a probe to study biological processes and pathways, particularly those involving triazole-containing molecules.
Industry: The compound is explored for its potential use in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and sulfanyl group are key functional groups that enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Substituent Variations in the Hydrazide Moiety
The hydrazide segment of the target compound is modified by a 2,4-dimethoxyphenyl group. Key analogues with divergent substituents include:
Key Findings :
- Electron-donating groups (e.g., methoxy in the target compound) improve solubility and stabilize tautomeric forms (see Section 2.3).
- Electron-withdrawing groups (e.g., Cl in , NO₂ in ) may enhance reactivity but reduce bioavailability due to increased polarity or metabolic susceptibility .
Modifications on the Triazole Ring
The triazole ring’s substituents influence electronic distribution and steric bulk:
Key Findings :
Tautomerism and Stability
The target compound’s triazole-thione tautomerism (as inferred from IR data in ) is a critical stability determinant:
- Thione tautomer predominates (absence of νS-H stretch at ~2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) .
- Analogues with electron-withdrawing substituents (e.g., ) may stabilize the thione form, enhancing metabolic resistance.
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogues
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial and anticancer properties.
Synthesis and Characterization
This compound is synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole with appropriate hydrazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound. The synthesis process has been documented in several studies, highlighting its feasibility and reproducibility .
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various bacterial strains. For instance:
- E. coli : Exhibited moderate inhibitory activity with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM.
- Staphylococcus aureus : Showed significant activity with MIC values between 40 to 70 µM .
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that the compound possesses cytotoxic effects on cancer cell lines. For example:
- In vitro assays demonstrated that at concentrations of 50 µg/mL, the compound reduced cell viability significantly in various cancer cell lines compared to control groups.
- A comparative analysis with standard chemotherapeutic agents like vinblastine revealed that the compound's efficacy is promising but requires further optimization .
Case Studies
Several case studies have been conducted to explore the biological effects of triazole derivatives similar to our compound:
- Study on Triazole Derivatives : A series of triazole derivatives were tested for their antifungal activity and found to be effective against resistant strains of fungi, indicating a broader spectrum of biological activity .
- Cytotoxicity Studies : Research focusing on structurally related compounds showed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this triazole-based compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions under acidic or reflux conditions. For example, similar triazole derivatives are synthesized by refluxing substituted benzaldehydes with triazole precursors in ethanol, followed by solvent evaporation and purification . Optimization can involve adjusting reaction time (e.g., 4–8 hours), temperature (80–100°C), and acid catalysts (e.g., glacial acetic acid) to improve yield .
- Data Contradictions : Some studies report higher yields using microwave-assisted synthesis compared to traditional reflux .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- FT-IR : Identify key functional groups (e.g., C=S stretch at ~650–750 cm⁻¹, C=N stretch near 1600 cm⁻¹) .
- NMR : Analyze proton environments (e.g., aromatic protons in the 2,4-dimethoxyphenyl group at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve the E-configuration of the hydrazone moiety and confirm sulfanyl group orientation (e.g., bond angles of 105–110° for triazole-sulfur bonds) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial or anticancer activity?
- Methodology :
- Antimicrobial : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 4-bromophenyl vs. methoxy groups) influence its reactivity and bioactivity?
- Methodology :
- DFT calculations : Compare HOMO-LUMO gaps and electrostatic potential maps to predict sites for nucleophilic/electrophilic attack .
- SAR studies : Synthesize analogs with varying substituents (e.g., replacing bromine with chlorine) and correlate structural changes with bioactivity trends .
- Data Contradictions : Bulkier substituents (e.g., cycloheptyl) may reduce membrane permeability but enhance target binding specificity .
Q. What computational tools can model its interaction with biological targets (e.g., enzymes or DNA)?
- Methodology :
- Molecular docking : Use AutoDock or Schrödinger to simulate binding to C. albicans CYP51 (lanosterol demethylase) or human topoisomerase II .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can conflicting data on its solubility and stability in different solvents be resolved?
- Methodology :
- HPLC-MS : Monitor degradation products in polar (e.g., DMSO) vs. nonpolar solvents (e.g., chloroform) over 24–72 hours .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for high-temperature applications) .
Q. What experimental designs are effective for optimizing its synthetic yield while minimizing byproducts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
